molecular formula C16H16N4O B15211027 N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide CAS No. 95834-07-4

N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide

Cat. No.: B15211027
CAS No.: 95834-07-4
M. Wt: 280.32 g/mol
InChI Key: DMWFUSKNAGJKOO-UHFFFAOYSA-N
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Description

N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide (CAS: 95834-07-4; molecular formula: C₁₆H₁₆N₄O) is a pyrazole derivative featuring a phenyl group, a pyrrole ring, and an acetamide moiety. Its synthesis involves pyrazole ring formation via hydrazine and 1,3-diketone reactions, followed by pyrrole ring cyclization .

Properties

CAS No.

95834-07-4

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-[(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C16H16N4O/c1-13(21)17-11-14-12-18-20(15-7-3-2-4-8-15)16(14)19-9-5-6-10-19/h2-10,12H,11H2,1H3,(H,17,21)

InChI Key

DMWFUSKNAGJKOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor.

    Attachment of the Phenyl Group: The phenyl group is attached through a substitution reaction.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2, an enzyme involved in inflammation . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Structural Analogues

The compound’s core pyrazole-pyrrole-acetamide architecture is shared with several derivatives, but substituent variations significantly alter properties. Key analogues include:

Physicochemical Properties

  • Molecular Weight and Polarity : The parent compound (280.32 g/mol) is heavier than simpler analogues like N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide (229.28 g/mol), primarily due to the pyrrole ring and extended acetamide chain .
  • Solubility: The pyrrole ring and acetamide group enhance polarity compared to non-polar derivatives like 1,3-diphenylpyrazole carboxaldehydes .

Uniqueness and Advantages

The compound’s pyrrole-pyrazole-acetamide triad confers distinct advantages:

  • Dual Bioactivity : Combines anti-inflammatory (COX-2) and antiviral effects, unlike narrower-scope analogues .
  • Synthetic Versatility : Reactive sites (e.g., pyrazole C3/C4, acetamide α-carbon) allow derivatization, as seen in chloro- and bromophenyl variants .
  • Structural Stability : Intramolecular hydrogen bonding (N–H⋯O) stabilizes the molecule, a feature shared with naphthalene-based acetamides but absent in simpler pyrazoles .

Research Implications

  • Antiviral Optimization : Structural tweaks (e.g., halogenation) could enhance potency against RNA viruses, guided by analogues like ’s chloro-derivative .

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